molecular formula C10H9F6N B13307581 Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B13307581
M. Wt: 257.18 g/mol
InChI Key: YYTUSUNHSLVBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine (CAS: 1461708-21-3) is a fluorinated secondary amine with the molecular formula C10H10ClF6N in its hydrochloride salt form . Its structure comprises a methylamine group attached to a 2,2,2-trifluoroethyl backbone, which is further substituted with a 3-(trifluoromethyl)phenyl group. This compound’s high fluorine content (six fluorine atoms) confers enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H9F6N/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13/h2-5,8,17H,1H3

InChI Key

YYTUSUNHSLVBTO-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-methyl-3-trifluoromethyl phenylamine

A synthesis method for 2-methyl-3-trifluoromethyl phenylamine involves several steps, starting from 2-chloro-5-trifluoromethyl aniline:

  • Aminolysis Reaction: Dissolve 2-chloro-5-trifluoromethyl aniline, methyl propionylchloride, and a solid alkali in an organic solvent. Conduct an aminolysis reaction while maintaining the temperature between -5°C and 40°C. After the reaction, add water, stir, and separate the organic layer through distillation to obtain 2-chloro-5-trifluoromethyl isobutyramide. Methylene dichloride, trichloromethane, tetrachloromethane, toluene, dimethylbenzene, ethyl acetate, or acetone can be used as the organic solvent. The molar ratio of 2-chloro-5-trifluoromethyl aniline, isobutyryl chloride, and solid alkali is 1:1~1.5:2~3. Sodium carbonate, sodium bicarbonate, sodium hydroxide, or potassium hydroxide can be used as the solid alkali, with sodium hydride being preferred. The preferred temperature for the aminolysis reaction is between 25°C and 30°C.
  • Methylation: Add 2-chloro-5-trifluoromethyl isobutyramide, a butyl lithium organic solution, and dimethyl sulfate to tetrahydrofuran to carry out methylation, so as to obtain 6-chloro-2-methyl-3-trifluoromethyl isobutyramide. The molar ratio of 2-chloro-5-trifluoromethyl isobutyramide, butyllithium, and methyl-sulfate is 1:2~3:1~1.5, with a preference for 1:2.1~2.2:1~1.1.
  • Catalytic Hydrogenation: Dissolve 6-chloro-2-methyl-3-trifluoromethyl isobutyramide and a catalyst in methanol. Implement a catalytic hydrogenation reaction under alkaline conditions. Maintain the reaction temperature between 25°C and 50°C and the hydrogen pressure between 0.1MPa and 0.5MPa, with a reaction time of 2 to 5 hours. Following the reaction, remove the catalyst and distill under reduced pressure to remove methanol, then decrease the temperature to crystallize and obtain 2-methyl-3-trifluoromethyl isobutyramide. The mass ratio of 6-chloro-2-methyl-3-trifluoromethyl isobutyramide to the palladium-carbon catalyst should be 1:0.03~0.1.
  • Hydrolysis: Hydrolyze 2-methyl-3-trifluoromethyl isobutyramide by reacting it with a 40-50wt% sulfuric acid solution at 110°C to 120°C for 2 to 4 hours. After the reaction, cool the mixture to below 20°C, then add alkali to adjust the pH to 9-11. Extract, distill, and crystallize to obtain 2-methyl-3-trifluoromethyl phenylamine. The molar ratio of 2-methyl-3-trifluoromethyl isobutyramide to sulfuric acid should be 1:2~20. Methylene dichloride, trichloromethane, tetrachloromethane, toluene, or dimethylbenzene can be used as the extraction agent, with methylene dichloride being preferred.

Preparation of 2-methyl-3-trifluoromethyl phenylamine

In a 250ml four-necked flask, combine 98g (0.45mol) of 45wt% sulfuric acid and 19.62g (0.08mol) of synthesized 2-methyl-3-trifluoromethyl isobutyramide. Heat the mixture to 115°C and maintain the temperature for 3 hours. Cool to 20°C, add 80g of crushed ice, and adjust the pH to 9.5 using 30wt% sodium hydroxide. Extract with 60ml of dichloromethane, then extract the water layer again with 30ml of dichloromethane. Combine the organic layers and dry them with anhydrous sodium sulfate. Evaporate the dichloromethane under normal pressure, then cool the residue to crystallize, yielding 13.5g of 2-methyl-3-trifluoromethyl phenylamine (MTA), with a yield of 96.35% and a total recovery of 68.36%.

Chemical Properties

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has the following chemical properties:

Description This compound hydrochloride is a complex organic compound with a specific chemical structure and properties. It is a derivative of amine compounds, which are known for their diverse applications in pharmaceuticals, materials science, and chemical synthesis. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.
CAS No. 1461708-21-3
Product Name This compound hydrochloride
Molecular Formula C10H10ClF6N
Molecular Weight 293.63 g/mol
IUPAC Name 2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H
Standard InChIKey HIRIOOGNRJIKBN-UHFFFAOYSA-N
SMILES CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl
Canonical SMILES CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl
PubChem Compound 75480539
Last Modified Apr 15 2024

Chemical Reactions Analysis

Types of Reactions

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with target proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Trifluoromethylphenyl Substituents

(a) Ethyl({1-[3-(Trifluoromethyl)phenyl]propan-2-yl})amine
  • Structure : Features an ethylamine group and a branched propan-2-yl chain attached to the 3-(trifluoromethyl)phenyl group.
(b) Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 685533-92-0)
  • Structure: Contains a tertiary amine (dimethylaminoethyl group) linked to the aromatic ring.
  • Key Differences : The tertiary amine enhances basicity (pKa ~9–10) compared to the secondary amine in the target compound, influencing ionization and membrane permeability .
(c) {1-[5-Fluoro-2-(3-Fluorophenoxy)phenyl]ethyl}(methyl)amine (CAS: 1095069-23-0)
  • Structure: Incorporates a fluorophenoxy group instead of a trifluoromethylphenyl group.
  • Key Differences : The ether linkage introduces electron-withdrawing effects, reducing lipophilicity (clogP ~3.2) compared to the target compound’s clogP ~4.5 .

Functional Group Variations

(a) Ureido-Thiazole Derivatives (Compounds 10d, 10e, 10f)
  • Structure : Feature ureido-thiazole cores with trifluoromethylphenyl substituents (e.g., 10e : ESI-MS m/z 548.2).
  • Key Differences : The addition of piperazine and thiazole moieties increases molecular weight (~548 g/mol vs. 293.6 g/mol for the target) and complexity, likely enhancing protein binding in medicinal applications .
(b) 5-(Methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one (Flurtamone)
  • Structure: A cyclic ketone with methylamino and trifluoromethylphenyl groups.

Physicochemical Properties Comparison

Property Target Compound Ethyl({1-[3-(Trifluoromethyl)phenyl]propan-2-yl})amine Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine
Molecular Weight (g/mol) 293.64 ~235.2 247.3
logP (Predicted) 4.5 3.8 3.2
Hydrogen Bond Donors 1 (NH) 1 (NH) 0
Fluorine Atoms 6 3 3

Biological Activity

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine, with CAS number 1461708-21-3, is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}ClF6_6N
  • Molecular Weight : 293.64 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules.

The biological activity of this compound is primarily attributed to its structural characteristics. The trifluoromethyl groups are known to significantly influence the pharmacokinetic properties of compounds, often enhancing their binding affinity to target enzymes and receptors due to increased hydrophobic interactions.

Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance:

  • AChE Inhibition : Compounds derived from trifluoromethylbenzoyl derivatives demonstrated IC50_{50} values ranging from 27.04 µM to 106.75 µM for AChE inhibition .
  • BuChE Inhibition : Similar compounds showed varying degrees of inhibition with IC50_{50} values between 58.01 µM and 277.48 µM .

Antimicrobial Activity

The presence of trifluoromethyl groups has been linked to enhanced antimicrobial properties in several studies. For example, derivatives of hydrazinecarboxamides exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining the inhibitory effects of various trifluoromethyl-containing compounds on AChE, it was found that certain derivatives exhibited greater potency than the clinically used drug rivastigmine. The most effective compounds were identified as having alkyl chain lengths that optimized their interaction with the enzyme's active site .

CompoundIC50_{50} (µM)
Rivastigmine30.00
Tridecyl derivative28.90
Pentadecyl derivative27.00

Case Study 2: Antimicrobial Efficacy

Research focusing on N-alkyl derivatives of trifluoromethylbenzoyl hydrazine revealed promising results against various bacterial strains, including M. tuberculosis and M. kansasii. The study highlighted that structural modifications could lead to improved efficacy against resistant strains .

CompoundMIC (µM)
N-Hexyl derivative250
N-Tridecyl derivative125
N-Pentadecyl derivative62.5

Q & A

Q. Basic

  • ¹H/¹⁹F NMR : Confirm the presence of trifluoromethyl (-CF₃) and methylamine groups. ¹⁹F NMR at 376 MHz resolves splitting patterns in fluorinated moieties .
  • FTIR : Validate C-F stretches (~1150–1250 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H⁺] = calculated 318.12 g/mol) .

What computational strategies are recommended for predicting the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Use X-ray crystallography data of similar compounds (e.g., from Protein Data Bank) to model binding poses in enzymes or receptors .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. Focus on fluorine’s role in hydrophobic interactions .
  • QSAR Models : Train models on analogs (e.g., ethyl vs. methyl derivatives) to predict bioactivity cliffs .

How does the substitution pattern influence the compound’s physicochemical properties?

Q. Basic

Substituent Impact Evidence
Methyl (-CH₃) Increases metabolic stability; reduces steric hindrance for target binding
Trifluoromethyl (-CF₃) Enhances lipophilicity (LogP ↑) and electron-withdrawing effects
Ethyl vs. Methyl Ethyl analogs show longer half-lives in hepatic microsomes but lower solubility

What methodologies are suitable for studying the metabolic stability of this compound in preclinical models?

Q. Advanced

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS to calculate intrinsic clearance .
  • CYP Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are prone to fluorine-mediated inhibition .
  • Metabolite ID : High-resolution LC-MSⁿ with isotopic labeling traces oxidative defluorination or amine methylation pathways .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Systematic Substituent Variation : Synthesize derivatives with halogen (Cl, Br), methoxy, or nitro groups at the phenyl ring’s meta/para positions .
  • In Vitro Profiling : Test analogs against panels of kinases, GPCRs, or ion channels. Use PCA to cluster bioactivity patterns .
  • Free-Wilson Analysis : Quantify contributions of substituents to potency and selectivity .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Q. Basic

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% ee .
  • Continuous Flow Reactors : Improve mixing and temperature control for reproducible yields at gram-to-kilogram scales .
  • Crystallization-Induced Resolution : Use chiral auxiliaries (e.g., tartaric acid) to isolate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.